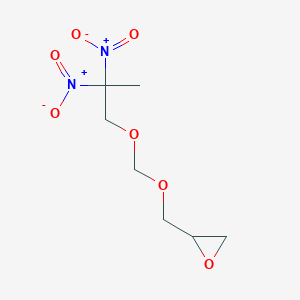

Glycidyl 2,2-dinitropropyl formal

CAS No.:

Cat. No.: VC1957501

Molecular Formula: C7H12N2O7

Molecular Weight: 236.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N2O7 |

|---|---|

| Molecular Weight | 236.18 g/mol |

| IUPAC Name | 2-(2,2-dinitropropoxymethoxymethyl)oxirane |

| Standard InChI | InChI=1S/C7H12N2O7/c1-7(8(10)11,9(12)13)4-15-5-14-2-6-3-16-6/h6H,2-5H2,1H3 |

| Standard InChI Key | PHJWYDVYYCEXDY-UHFFFAOYSA-N |

| Canonical SMILES | CC(COCOCC1CO1)([N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Glycidyl 2,2-dinitropropyl formal features a complex molecular structure that combines the epoxy functionality with energetic nitro groups. Its fundamental structural characteristics and physical properties are detailed below:

Molecular Composition

Glycidyl 2,2-dinitropropyl formal has a molecular formula of C₇H₁₂N₂O₇ and a molecular weight of 236.18 g/mol. The IUPAC name for this compound is 2-(2,2-dinitropropoxymethoxymethyl)oxirane, indicating its structural components: an oxirane (epoxy) ring connected to a methoxymethyl linkage, which is further connected to a 2,2-dinitropropoxy group.

Physical and Chemical Properties

The compound possesses several key identifiers and properties that distinguish it from related compounds:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₂O₇ |

| Molecular Weight | 236.18 g/mol |

| IUPAC Name | 2-(2,2-dinitropropoxymethoxymethyl)oxirane |

| Standard InChIKey | PHJWYDVYYCEXDY-UHFFFAOYSA-N |

| Canonical SMILES | CC(COCOCC1CO1)(N+[O-])N+[O-] |

| PubChem Compound | 24755547 |

| Physical State | Liquid |

| Solubility | Soluble in most organic solvents |

The presence of the epoxy group (oxirane ring) provides the molecule with reactive sites for crosslinking reactions, particularly with hydroxyl-terminated polymers and isocyanates. The dinitro groups contribute to the energetic nature of the compound, making it suitable for applications in energetic materials.

Synthesis and Production

The synthesis of glycidyl 2,2-dinitropropyl formal involves several key steps that require careful control of reaction conditions to ensure product purity and safety.

Synthetic Pathway

The production of glycidyl 2,2-dinitropropyl formal typically follows a multi-step process:

-

Preparation of 2,2-dinitropropanol (DNP-OH) as a starting material

-

Reaction of DNP-OH with formaldehyde to form the formal linkage

-

Introduction of the glycidyl group through reaction with epichlorohydrin or through epoxidation of an allyl intermediate

According to patent literature, one effective approach involves first creating allyl 2,2-dinitropropyl ether and then converting it to the corresponding glycidyl ether. This conversion can be accomplished through oxidation with m-chloroperbenzoic acid or similar epoxidizing agents.

Alternative Synthesis Methods

An alternative synthetic route described in research publications involves:

-

Alkylation of 2,2-dinitropropanol with allyl triflate under neutral conditions to give the corresponding allyl ether

-

Removal of liberated triflic acid using a scavenging reagent such as sodium sulfate

This method has advantages in avoiding deformylation side reactions that can occur during traditional alkylation processes. The epoxidation step typically utilizes Lewis acid catalysts to improve reaction efficiency and product yields.

Applications in Energetic Materials

Glycidyl 2,2-dinitropropyl formal finds its primary applications in the field of energetic materials, particularly as a binder in advanced formulations.

Energetic Binder Applications

As an energetic binder, glycidyl 2,2-dinitropropyl formal serves critical functions in propellant and explosive formulations:

The epoxy functionality of the compound allows it to participate in curing reactions with various hardeners, forming a three-dimensional network that encapsulates and protects energetic filler materials such as oxidizers and fuels.

Plasticizer Functionality

In addition to serving as a binder, glycidyl 2,2-dinitropropyl formal and related compounds can function as plasticizers in energetic formulations. This dual functionality is particularly valuable in creating materials with tailored mechanical properties.

Similar dinitropropyl compounds like bis(2,2-dinitropropyl) formal (BDNPF) have found widespread application as energetic plasticizers, improving the processing characteristics and flexibility of propellant formulations. These compounds provide advantageous combinations of energy content and mechanical modification properties.

Performance Characteristics

The performance of glycidyl 2,2-dinitropropyl formal in energetic applications stems from its unique combination of functional groups and physical properties.

Energetic Performance

The compound contributes to the energetic performance of formulations through:

-

High energy content derived from the dinitro groups

-

Positive heat of formation

-

Favorable oxygen balance

-

Generation of gaseous decomposition products during combustion or detonation

When used in propellant formulations, the compound and its derivatives can enhance burning rates and specific impulse, key parameters in measuring propellant performance. These improvements are particularly notable in formulations based on conventional oxidizers such as ammonium nitrate, ammonium perchlorate, and nitramines.

Mechanical Properties

When incorporated into crosslinked networks, glycidyl 2,2-dinitropropyl formal contributes to mechanical properties that are essential for practical applications:

-

Appropriate elasticity for accommodating thermal stresses

-

Tensile strength sufficient for structural integrity

-

Elongation characteristics that prevent cracking during storage and use

-

Glass transition temperatures suitable for operational temperature ranges

These mechanical properties can be tailored through formulation adjustments, including varying the concentration of the compound and selecting appropriate curing agents.

Comparison with Related Compounds

Glycidyl 2,2-dinitropropyl formal belongs to a family of energetic compounds that includes similar structures with varying functional groups and applications.

Comparison with Other Energetic Binders

The structural differences between these compounds result in varying performance characteristics, allowing formulators to select the appropriate binder based on specific application requirements.

Comparison with Dinitropropyl Formal Derivatives

Closely related to glycidyl 2,2-dinitropropyl formal are compounds like bis(2,2-dinitropropyl) formal (BDNPF) and bis(2,2-dinitropropyl) acetal (BDNPA), which are commonly used as energetic plasticizers rather than as primary binders:

-

BDNPF has found extensive use as a plasticizer in insensitive high-performance explosives and propellants

-

BDNPA is often combined with BDNPF in a 1:1 mixture (known as BDNPA/F) to improve processing characteristics

-

These compounds can decrease the glass transition temperature of gumstocks to as low as -46.7°C when added at 25% by weight

The addition of these plasticizers to energetic polymer systems often results in decreased hardness and viscosity, improving processability while maintaining essential energetic properties.

Research Findings and Future Directions

Current research on glycidyl 2,2-dinitropropyl formal and related compounds focuses on optimizing their synthesis, improving their performance characteristics, and expanding their applications.

Recent Research Developments

Recent studies have explored several aspects of glycidyl 2,2-dinitropropyl formal and related energetic binders:

-

Development of more efficient and safer synthesis methods, including lower-temperature processes that minimize hazards associated with handling energetic materials

-

Investigation of curing kinetics and network formation to better understand and control mechanical properties

-

Examination of compatibility with various energetic fillers and additives to create optimized formulations

-

Exploration of structure-property relationships to guide the design of next-generation energetic binders

Research on related compounds like GAP has demonstrated the importance of understanding hydrogen bonding, cross-linking density, and molecular architecture in determining the final properties of cured energetic materials. Similar principles likely apply to systems based on glycidyl 2,2-dinitropropyl formal.

Future Research Directions

Future research on glycidyl 2,2-dinitropropyl formal may focus on:

-

Development of environmentally friendly synthesis routes with reduced use of hazardous reagents

-

Investigation of novel curing systems to achieve improved mechanical properties and aging characteristics

-

Creation of co-polymers or blends that combine the advantages of different energetic binder systems

-

Exploration of applications beyond traditional propellants and explosives, such as gas generators for automotive safety systems or specialized pyrotechnics

Additionally, computational modeling approaches are increasingly being applied to predict properties and performance of energetic materials, potentially accelerating the development of optimized formulations based on glycidyl 2,2-dinitropropyl formal and related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume